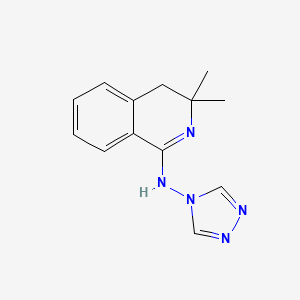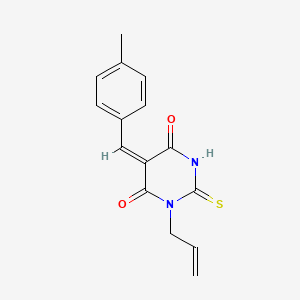
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole (DDMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. DDMP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have shown that 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its effects by modulating different signaling pathways. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to possess various biochemical and physiological effects. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to possess antioxidant properties and can scavenge free radicals. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to enhance plant growth and improve crop yield.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is stable, easy to synthesize, and has low toxicity. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be easily modified to improve its properties, such as solubility and bioavailability. However, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has some limitations for lab experiments. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has poor water solubility, which can limit its applications. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be affected by pH and temperature, which can affect its stability and activity.
Zukünftige Richtungen
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research. In medicine, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications in cancer therapy and neurodegenerative diseases. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its pharmacokinetic properties and reduce its toxicity. In agriculture, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications as a plant growth regulator and a pesticide. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its efficacy and reduce its environmental impact. In industry, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications as a corrosion inhibitor and a surfactant. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its properties, such as solubility and stability.
Conclusion
In conclusion, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, but also has some limitations. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research, which can lead to the development of new therapies, agricultural products, and industrial applications.
Synthesemethoden
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using different methods, including the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2,4-dichlorobenzoyl hydrazine with 3,5-dimethylpyrazole in the presence of a base. The synthesis of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been achieved using microwave-assisted synthesis, which is a more efficient and rapid method.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been used as a plant growth regulator and a pesticide. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to enhance plant growth and improve crop yield. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been used as a corrosion inhibitor in the industry.
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)10-4-3-9(13)6-11(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAHHDSYFXLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)
